molecular formula C12H12O4 B11885992 4-(Benzyloxy)glutaric anhydride

4-(Benzyloxy)glutaric anhydride

Katalognummer: B11885992
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: NPFJHBHNQZKMRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)glutaric anhydride: is an organic compound that belongs to the class of cyclic anhydrides It is characterized by the presence of a benzyloxy group attached to the fourth position of the glutaric anhydride ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)glutaric anhydride typically involves the reaction of glutaric anhydride with benzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the anhydride. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Benzyloxy)glutaric anhydride undergoes various chemical reactions, including:

    Nucleophilic substitution: The benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The anhydride can be hydrolyzed to form the corresponding diacid.

    Esterification: The compound can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include amines and thiols, often under basic conditions.

    Hydrolysis: Typically carried out using water or aqueous base.

    Esterification: Alcohols and acid catalysts such as sulfuric acid are commonly used.

Major Products Formed:

    Nucleophilic substitution: Products include substituted glutaric anhydrides.

    Hydrolysis: The major product is 4-(Benzyloxy)glutaric acid.

    Esterification: The major products are esters of 4-(Benzyloxy)glutaric acid.

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)glutaric anhydride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)glutaric anhydride involves its reactivity as an anhydride. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products. The benzyloxy group can also participate in reactions, providing additional sites for chemical modification. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

    Glutaric anhydride: A cyclic dicarboxylic anhydride used in similar applications.

    Succinic anhydride: Another cyclic anhydride with similar reactivity but different structural properties.

    Phthalic anhydride: A widely used anhydride with applications in polymer production.

Uniqueness: 4-(Benzyloxy)glutaric anhydride is unique due to the presence of the benzyloxy group, which provides additional reactivity and potential for chemical modification. This makes it a valuable intermediate in organic synthesis and materials science .

Eigenschaften

Molekularformel

C12H12O4

Molekulargewicht

220.22 g/mol

IUPAC-Name

3-phenylmethoxyoxane-2,6-dione

InChI

InChI=1S/C12H12O4/c13-11-7-6-10(12(14)16-11)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI-Schlüssel

NPFJHBHNQZKMRJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)OC(=O)C1OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.